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3-Phosphonopyruvate -

3-Phosphonopyruvate

Catalog Number: EVT-1595493
CAS Number:
Molecular Formula: C3H3O6P-2
Molecular Weight: 166.03 g/mol
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Product Introduction

Description
3-phosphonatopyruvate(2-) is a monocarboxylic acid anion obtained by deprotonation of the carboxy and one of the phosphonate OH groups of 3-phosphonopyruvic acid. It derives from a pyruvate and a phosphonate(1-). It is a conjugate base of a 3-phosphonopyruvic acid. It is a conjugate acid of a 3-phosphonatopyruvate(3-).
Overview

3-Phosphonopyruvate is an organophosphorus compound that plays a significant role in biochemical processes, particularly in the context of phosphonate metabolism. It is structurally related to pyruvate, with a phosphonic acid group contributing to its unique properties and reactivity. This compound is classified as a phosphonic acid derivative, characterized by the presence of a phosphorus atom bonded to a carbon atom through a carbon-phosphorus bond.

Source and Classification

3-Phosphonopyruvate can be synthesized from various precursors, including triethyl phosphonopyruvate. It belongs to the broader class of phosphonates, which are organophosphorus compounds that contain a phosphorus-carbon bond. The classification of 3-phosphonopyruvate falls under the category of phosphonic acids due to its acidic properties and structural characteristics.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-phosphonopyruvate typically involves several steps, including the use of reagents such as lithium diisopropylamide and trimethylsilyl bromide. A notable method involves the hydrolysis of triethyl phosphonopyruvate, which yields 3-phosphonopyruvate in a yield of approximately 56%. The hydrolysis process can be monitored spectrophotometrically, allowing for the quantification of pyruvate and inorganic phosphate as products over time .

The synthesis process may include:

  1. Preparation of Triethyl Phosphonopyruvate: This precursor is treated with specific reagents to facilitate the formation of 3-phosphonopyruvate.
  2. Hydrolysis Reaction: The reaction conditions are carefully controlled, typically involving aqueous buffers at elevated temperatures (e.g., 75 °C) to optimize yield and purity .
Chemical Reactions Analysis

Reactions and Technical Details

3-Phosphonopyruvate undergoes hydrolysis reactions that are crucial for its reactivity. The primary reaction observed is the cleavage of the carbon-phosphorus bond, leading to the formation of pyruvate and inorganic phosphate. The hydrolysis kinetics can be described by first-order reactions, with rate constants varying based on pH conditions; for instance, at pH 4.75, the rate constant for the monoanion form is approximately 1.94×104s11.94\times 10^{-4}\text{s}^{-1} .

Key reactions include:

  • Hydrolysis: Producing pyruvate and inorganic phosphate.
  • Phosphorylation Reactions: Involving interactions with alcohols or other nucleophiles under specific conditions.
Mechanism of Action

Process and Data

The mechanism by which 3-phosphonopyruvate undergoes hydrolysis involves a dissociative transition state characterized by monomeric metaphosphate character. This suggests that both the monoanion and dianion forms are reactive intermediates during hydrolysis. The activation parameters, including enthalpy (ΔHΔH^{‡}) and entropy (ΔSΔS^{‡}), provide insights into the energy landscape of these reactions, with values indicating a significant energy barrier associated with the cleavage process .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Phosphonopyruvate exhibits several notable physical properties:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stability studies indicate that it remains stable in aqueous buffers across a range of pH values up to 8.3 but is susceptible to hydrolysis at elevated temperatures .

Chemical properties include:

  • Acidity: Exhibits multiple pKa values (approximately 1.63, 2.40, and 7.41), reflecting its behavior as a tribasic acid.
  • Reactivity: Engages readily in phosphorylation reactions due to its electrophilic phosphorus center.
Applications

Scientific Uses

3-Phosphonopyruvate has several applications in scientific research:

  • Biochemical Studies: Used as a substrate or intermediate in studies involving phosphonate metabolism.
  • Enzyme Kinetics: Serves as a model compound for investigating enzyme-catalyzed reactions involving phosphonate substrates.
  • Synthetic Chemistry: Acts as a building block in synthesizing more complex organophosphorus compounds.
Biosynthesis and Metabolic Pathways of 3-Phosphonopyruvate

Enzymatic Biosynthesis via Phosphoenolpyruvate (PEP) Rearrangement

Role of PEP Mutase in C–P Bond Formation

Phosphoenolpyruvate mutase (PEP mutase; EC 5.4.2.9) catalyzes the isomerization of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (3PP), establishing a stable carbon-phosphorus (C–P) bond. This intramolecular rearrangement involves a dissociative mechanism where the phosphoryl group migrates from PEP’s C2 oxygen to C3 carbon, forming phosphonopyruvate. The reaction requires Mg²⁺ as a cofactor, which coordinates the substrate’s carboxylate groups and stabilizes the transition state. Structural studies reveal PEP mutase adopts a TIM-barrel fold with an active-site "gating loop" (residues 115–133) that sequesters the substrate from solvent. Key residues (Arg159, His190) neutralize charges during the metaphosphate-like transition state, enabling retention of stereochemistry at phosphorus [5] [9]. The equilibrium favors PEP (ΔG° = +5.1 kJ/mol), necessitating metabolic coupling for flux toward 3PP [5].

Coupling with Phosphonopyruvate Decarboxylase for Metabolic Flux

The thermodynamic barrier of PEP mutase is overcome by phosphonopyruvate decarboxylase (PPD; EC 4.1.1.82), which irreversibly decarboxylates 3PP to 2-phosphonoacetaldehyde and CO₂. This enzyme requires thiamine diphosphate (ThDP) and Mg²⁺, forming a key step in pathways yielding bioactive phosphonates like 2-aminoethylphosphonate (AEP) and antibiotic fosfomycin. PPD’s exergonic reaction (ΔG° << 0) pulls the PEP mutase equilibrium forward via Le Chatelier’s principle. Kinetic studies show PPD exhibits high substrate specificity (Kₘ = 0.53 mM for 3PP) but accepts pyruvate or sulfopyruvate at reduced rates [1] [6] [8].

Table 1: Key Enzymes in 3-Phosphonopyruvate Metabolism

EnzymeEC NumberReactionCofactorsKₘ (3PP)Thermodynamic Role
PEP mutase5.4.2.9PEP ⇌ 3-phosphonopyruvateMg²⁺3.5 µM*Near-equilibrium (ΔG > 0)
Phosphonopyruvate decarboxylase4.1.1.823PP → 2-phosphonoacetaldehyde + CO₂ThDP, Mg²⁺0.53 mMIrreversible (ΔG << 0)

**Value for phosphonopyruvate substrate in reverse reaction [1] [5] [8]*

Genetic and Regulatory Mechanisms of Phosphonate Biosynthetic Clusters

1.2.1. pepM as a Diagnostic Marker for Phosphonate PathwaysThe gene pepM, encoding PEP mutase, serves as a conserved genetic signature for phosphonate biosynthesis. Genomic analyses reveal pepM resides in biosynthetic gene clusters (BGCs) alongside downstream enzymes like ppd (PPD) and phn genes (e.g., AEP transaminases). For example:

  • In Actinobacteria, the fom cluster (fosfomycin biosynthesis) includes pepM, fom1 (PPD), and oxygenases.
  • The bph cluster (bialaphos biosynthesis) in Streptomyces hygroscopicus pairs pepM with methyltransferases and phosphinothricin synthases [9] [10].pepM’s presence predicts phosphonate production, aiding natural product discovery. >80% of sequenced pepM-containing BGCs are uncharacterized, suggesting vast chemical diversity [10].

Transcriptional Regulation Under Phosphate Limitation

Phosphonate BGC expression is tightly regulated by phosphate availability. The pho regulon, activated during phosphate starvation, induces phosphonate biosynthesis as an alternative phosphorus source. Key mechanisms include:

  • PhoB/PhoR two-component systems in bacteria binding pho boxes upstream of pepM.
  • Repression by phosphate-replete conditions via competitive inhibition of PhoR autokinase activity [6].In Bacteroides fragilis, AEP-modified capsular polysaccharide synthesis increases 10-fold under low phosphate, enhancing phosphorus conservation [1] [6].

Evolutionary Conservation of Phosphonopyruvate Biosynthesis in Microorganisms

3PP biosynthesis is evolutionarily ancient, with PEP mutases belonging to the PEP mutase/isocitrate lyase superfamily. Structural homology with isocitrate lyase (EC 4.1.3.1) suggests divergence from a common ancestor predating the last universal common ancestor (LUCA). Key evolutionary insights:

  • Horizontal gene transfer explains pepM distribution in diverse taxa (e.g., proteobacteria, archaea, eukaryotes like Tetrahymena).
  • Marine microbial communities show high pepM abundance (up to 1 gene per 50 genomes), correlating with phosphonate utilization in phosphorus-limited oceans [5] [10].
  • pepM sequences cluster into three phylogenetically distinct clades, each associated with specific phosphonate products (e.g., clade I with AEP, clade II with fosfomycin) [10].

Table 2: Evolutionary Distribution of PEP Mutase in Select Organisms

OrganismPhosphonate ProductGenomic ContextEnvironmental Niche
Tetrahymena pyriformis2-AminoethylphosphonatepepM-ppd-phn clusterFreshwater protozoa
Streptomyces fradiaeFosfomycinfom cluster (pepM, fom1-7)Soil actinobacteria
Bacteroides fragilisAEP-capsular polysaccharidepepM linked to glycosyltransferasesHuman gut microbiome
Marine cyanobacteriaUnknownpepM as singletons or mini-clustersOligotrophic oceans

Compound Nomenclature

Properties

Product Name

3-Phosphonopyruvate

IUPAC Name

3-[hydroxy(oxido)phosphoryl]-2-oxopropanoate

Molecular Formula

C3H3O6P-2

Molecular Weight

166.03 g/mol

InChI

InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9)/p-2

InChI Key

CHDDAVCOAOFSLD-UHFFFAOYSA-L

Synonyms

3-phosphonopyruvate

Canonical SMILES

C(C(=O)C(=O)[O-])P(=O)(O)[O-]

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